Hexanoic-d11 acid
Overview
Description
It is a short-chain fatty acid with the molecular formula CD3(CD2)4CO2H and a molecular weight of 127.23 g/mol . The compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific applications, particularly in isotope tracing experiments and nuclear magnetic resonance (NMR) studies .
Preparation Methods
Hexanoic-d11 acid can be synthesized through a hydrothermal reaction involving hexanoic acid, deuterium oxide (D2O), and a catalyst such as platinum on activated carbon (Pt/C). The reaction is carried out under high temperature and pressure conditions in a Parr pressure reactor. The general procedure involves mixing hexanoic acid with NaOD (sodium deuteroxide) in D2O, followed by stirring under hydrothermal conditions at 220°C for several days. The reaction mixture is then filtered, acidified, and extracted to obtain this compound with a high yield and deuterium incorporation .
Chemical Reactions Analysis
Hexanoic-d11 acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound derivatives.
Reduction: The compound can be reduced to form hexanol-d11.
Substitution: this compound can participate in substitution reactions where the carboxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Hexanoic-d11 acid is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of hexanoic-d11 acid involves its incorporation into metabolic pathways where it acts as a tracer. In biological systems, it can activate the salicylic acid signaling pathway, inducing resistance against pathogens. The specific molecular targets and pathways involved in its action are still under investigation, but it is known to interact with various enzymes and receptors involved in fatty acid metabolism .
Comparison with Similar Compounds
Hexanoic-d11 acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hexanoic acid-6,6,6-d3: A deuterated form with three deuterium atoms.
Hexanoic acid-1-13C: A carbon-13 labeled form of hexanoic acid.
Hexanoic acid-2,2-d2: A deuterated form with two deuterium atoms. These compounds are used for similar applications but differ in the number and position of isotopic labels, affecting their specific uses and properties.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3,2D2,3D2,4D2,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZWVXGSFPDMH-GILSBCIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583729 | |
Record name | (~2~H_11_)Hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95348-44-0 | |
Record name | (~2~H_11_)Hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 95348-44-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was hexanoic-d11 acid used in this study instead of regular hexanoic acid?
A1: Researchers used this compound, a deuterium-labeled form of hexanoic acid, as a tracer molecule. By substituting all eleven hydrogen atoms with deuterium (heavy hydrogen), they could track the fate of the molecule throughout the metabolic pathway. This allowed them to determine the origin of specific atoms in the final product, 2-pentanone, providing crucial insights into the reaction mechanism.
Q2: What unexpected results were obtained when using this compound, and what did these results suggest about the pathway?
A: When Penicillium roqueforti was incubated with this compound, the resulting 2-pentanone was analyzed and found to be 9D-2-pentanone []. This was unexpected because, based on the proposed β-oxidation pathway, the product was predicted to be 8D-2-pentanone. This finding, along with the observation of only a small enrichment of [16O2]- with [18O2]-containing 2-pentanone when incubated under 18O2/14N2, led the researchers to propose an alternative mechanism. They hypothesized that hydrogen ions removed from hexanoyl-CoA by acyl-CoA oxidase at the beginning of β-oxidation are cycled through hydrogen peroxide and re-enter the pathway through hydration of hexenoyl-CoA.
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